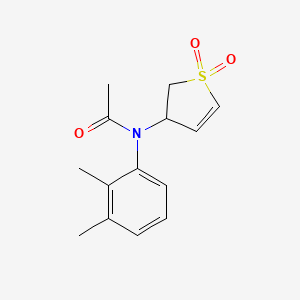

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide

Description

N-(2,3-Dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is a substituted acetamide featuring a 2,3-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothienyl moiety.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-10-5-4-6-14(11(10)2)15(12(3)16)13-7-8-19(17,18)9-13/h4-8,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHKTXBCMWLYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide typically involves the reaction of 2,3-dimethylaniline with a suitable acylating agent, followed by the introduction of the thienyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acetic anhydride in the presence of a base like pyridine can facilitate the acylation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related compounds have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings suggest that N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide could potentially modulate inflammatory responses .

Analgesic Activity

Compounds containing thiophene rings have been explored for their analgesic properties. The structural features of this compound may contribute to similar analgesic effects. In vivo studies using pain models could be beneficial to evaluate this aspect further.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that yield high-purity products suitable for pharmaceutical applications. The process typically includes:

- Starting Materials : 2,3-Dimethylphenylamine and 1,1-dioxo-2,3-dihydrothiophene.

- Reagents : Acetic anhydride or acetyl chloride for acetamide formation.

This synthetic route not only provides the target compound but also allows for the exploration of various derivatives that may enhance biological activity .

Case Study 1: Anti-inflammatory Activity

A study conducted on a related compound demonstrated its ability to reduce paw edema in CFA-induced models. The compound was administered at varying doses to assess its efficacy compared to standard anti-inflammatory drugs. Results indicated a dose-dependent response with significant reductions in edema at higher concentrations .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with key inflammatory mediators such as COX-2 and iNOS. These studies provide insights into the binding affinities and potential mechanisms of action of the compound within biological systems.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Rings

Key Comparison Points :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenyl group (electron-donating) contrasts with analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (electron-withdrawing Cl substituent). For instance, shows that meta-substituted electron-withdrawing groups (e.g., NO₂) significantly affect lattice constants and space groups, whereas dimethyl groups may lead to less dense packing due to steric hindrance .

- Positional Isomerism :

Compared to N-(4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothienyl)acetamide (), the 2,3-dimethyl substitution in the target compound introduces ortho steric effects, likely reducing molecular planarity and influencing conformational flexibility. This could impact binding to biological targets or solubility .

Functional Group Variations

- Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxo-dihydrothienyl group distinguishes the target compound from non-sulfone analogs like N-(3-methoxyphenyl) derivatives ().

Trichloroacetamide Comparisons :

Trichloroacetamide derivatives (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide in ) exhibit distinct electronic profiles due to the electron-withdrawing trichloromethyl group, which may enhance herbicide activity. In contrast, the target compound’s dimethylphenyl and sulfone groups could confer different pesticidal modes of action .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

Crystallography :

The target compound’s dimethylphenyl group may result in larger unit cell volumes compared to chloro-substituted analogs due to steric effects, as seen in ’s trichloro-acetamides .Biological Activity :

Sulfone-containing acetamides (e.g., the target compound) may exhibit enhanced binding to enzymes like acetolactate synthase (ALS) in plants, analogous to sulfonylurea herbicides. This contrasts with trichloroacetamides, which inhibit very-long-chain fatty acid synthesis .Synthetic Accessibility : Reaction distillation methods () used for dimethylacetamide synthesis could be adapted for the target compound, though the sulfone moiety may require additional oxidation steps .

Biological Activity

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dimethylphenyl moiety and a dioxothienyl group. Its molecular formula is C13H13N2O2S, indicating the presence of nitrogen and sulfur within its framework. The structural features contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many derivatives have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

- Antiviral Activity : Similar compounds have demonstrated antiviral activity against HIV-1 by inhibiting reverse transcriptase . This suggests that the compound may also possess similar properties.

- Antioxidant Properties : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress in cells .

Biological Activity Data

Case Studies

-

Inhibition of HDAC6 :

- A study evaluated the effects of various compounds on HDAC6 activity. This compound was included in a series that exhibited promising inhibition profiles against HDAC6, suggesting potential applications in cancer therapy.

-

Antiviral Efficacy :

- In vitro studies demonstrated that similar compounds effectively inhibited HIV-1 replication. The mechanism involves direct interaction with the reverse transcriptase enzyme, leading to decreased viral load in treated cells.

Research Findings

Recent research highlights the compound's potential as a therapeutic agent. For instance:

- A structure-activity relationship (SAR) study indicated that modifications to the phenyl and thienyl groups could enhance biological activity while reducing toxicity .

- Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds, making them suitable candidates for further development .

Q & A

Basic: What are the standard synthetic pathways for preparing N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide, and what reaction conditions optimize yield and selectivity?

Answer:

Synthesis typically involves sequential halogenation, oxidation, and coupling steps. For example:

- Halogenation: Reacting precursors (e.g., 2,3-dimethylaniline) with halogenating agents like thionyl chloride or bromine to introduce reactive sites.

- Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to generate the sulfone group (1,1-dioxo-thienyl moiety).

- Coupling: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carboxylic acid intermediates and amines.

Optimal conditions include controlled temperatures (0–25°C) and pH 7–9 to minimize side reactions. Solvents like dichloromethane or tetrahydrofuran are preferred for polar intermediates .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups on phenyl rings, thiophene sulfone protons).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ ion).

- X-ray Crystallography: Determines solid-state geometry and validates stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

- HPLC: Assesses purity (>95% threshold for research-grade material) using reverse-phase C18 columns and UV detection .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions for this compound?

Answer:

- Cross-validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software).

- Solvent effects: Adjust computational models to account for solvent polarity (e.g., DMSO-d6 vs. CDCl3).

- Dynamic effects: Use molecular dynamics simulations to model conformational flexibility influencing observed shifts.

Discrepancies often arise from crystal packing forces (in X-ray data) or unaccounted tautomerism (in solution-phase NMR) .

Advanced: What structural features influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Sulfone moiety: The 1,1-dioxo group enhances hydrogen-bonding capacity with polar residues in active sites.

- 2,3-Dimethylphenyl group: Hydrophobic interactions with aromatic pockets in targets (e.g., kinases or GPCRs).

- Meta-substitution effects: Electron-donating methyl groups alter electron density, modulating binding affinity.

Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) can quantify these interactions .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Disorder in sulfone groups: The 1,1-dioxo-thienyl moiety may exhibit rotational disorder, requiring TLS (translation-libration-screw) refinement in SHELXL.

- Multiple molecules per asymmetric unit: Split occupancy models resolve overlapping electron density (observed in meta-substituted analogs) .

- Thermal motion: High thermal parameters (B-factors) for flexible acetamide chains are mitigated by low-temperature data collection (100 K) .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electron-withdrawing groups (EWGs): The sulfone group activates the thienyl ring toward nucleophilic attack at the β-position.

- Steric hindrance: 2,3-Dimethylphenyl substituents reduce reactivity at adjacent sites, favoring regioselectivity.

Kinetic studies using stopped-flow spectroscopy and Hammett plots (σ⁺ values) quantify substituent effects .

Basic: What are the stability considerations for storing and handling this compound in laboratory settings?

Answer:

- Light sensitivity: Store in amber vials to prevent sulfone group degradation.

- Moisture sensitivity: Use desiccants (e.g., silica gel) under inert atmospheres (N₂/Ar).

- Temperature: Long-term storage at –20°C minimizes hydrolysis of the acetamide bond .

Advanced: What methodologies are employed to study the compound’s mechanism of action in cellular assays?

Answer:

- Fluorescence polarization assays: Track binding to fluorescently labeled targets (e.g., DNA gyrase).

- Western blotting: Monitor downstream signaling pathway modulation (e.g., phosphorylation states).

- CRISPR-Cas9 knockouts: Validate target specificity by comparing wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.